

Entinostat immune cell profiling optimization

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Compound Focus: Entinostat

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Entinostat's Impact on Key Immune Cells

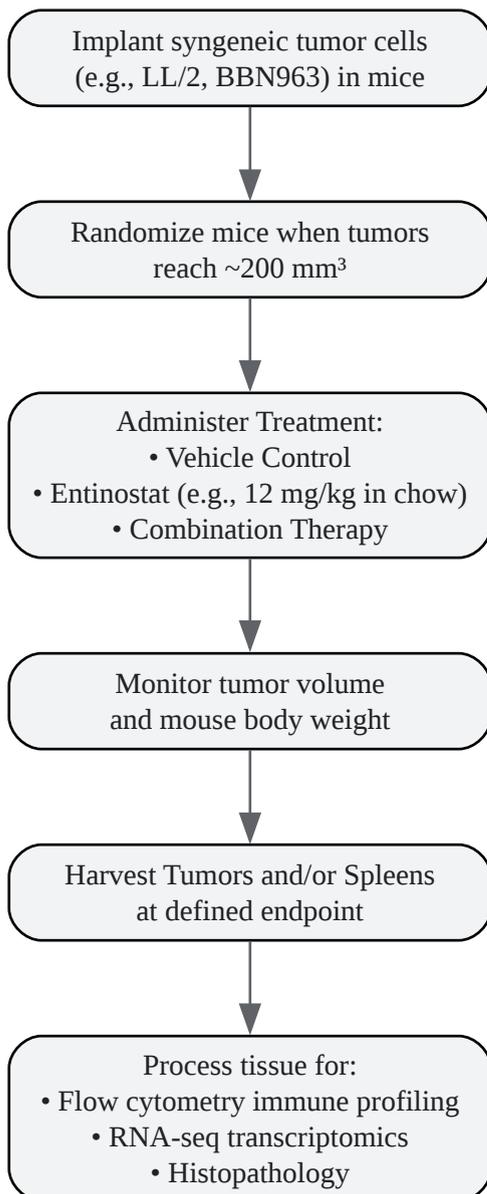
Immune Cell Population	Effect of Entinostat	Optimization Goal / Note
Myeloid-Derived Suppressor Cells (MDSCs)	Reduces immunosuppressive monocytic M-MDSCs [1] [2].	Decrease suppressive function, not always number [2].
Regulatory T Cells (Tregs)	Decreases population and suppressive activity [3] [4].	Reduce suppression of anti-tumor immunity.
CD8+ T Cells	Increases infiltration, effector memory population, and IFN-γ production [1] [3].	Enhance cytotoxic function and persistence.
Tumor Cell Antigen Presentation	Upregulates MHC class I/II and antigen-processing machinery (e.g., TAP1) [5] [3].	Improve tumor cell visibility to immune system.
Chimeric Antigen Receptor (CAR) Cells	Sustains/improves CAR expression in NK cells in a promoter-dependent manner (e.g., CMV promoter) [6].	Prevent transgene silencing during expansion. Critical for cell therapy.

Experimental Protocols for Profiling

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your profiling work.

Protocol: In Vivo Efficacy and Immune Profiling in Syngeneic Models

This workflow is commonly used to assess the combined effect of **entinostat** and other therapies [1] [3] [4].



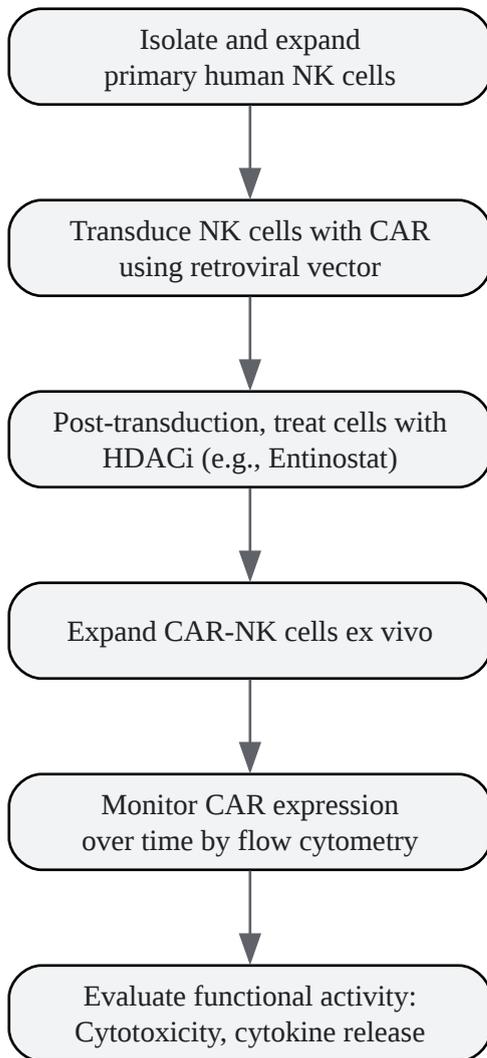
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Key Steps and Optimization Notes:

- **Entinostat Administration:** In diet (e.g., 12 mg/kg) to mimic continuous exposure seen in patients, or via oral gavage [1] [4].
- **Tumor Harvest & Processing:** For flow cytometry, create single-cell suspensions from tumors using mechanical disruption and enzymatic digestion (e.g., collagenase/DNase). Use density gradient centrifugation to isolate mononuclear cells [1] [3].
- **Immune Profiling by Flow Cytometry:** Use panels to identify:
 - **T cells:** CD3, CD4, CD8, CD44, CD62L (for memory subsets), FoxP3 (for Tregs), intracellular IFN- γ .
 - **Myeloid cells:** CD11b, Gr-1, Ly6C, Ly6G to distinguish M-MDSC vs. PMN-MDSC.
 - **Activation Markers:** Check PD-1 on T cells and PD-L1 on tumor and immune cells [1] [3].

Protocol: Assessing Entinostat on CAR-NK Cell Transgene Expression

This protocol is for optimizing CAR immune cell therapy, based on findings that **entinostat** prevents CAR silencing [6].



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Key Steps and Optimization Notes:

- **Critical Parameter - Promoter Choice:** **Entinostat** sustains CAR expression primarily when it is driven by a **CMV promoter**, but not necessarily others like PPT. Verify your vector's promoter responsiveness [6].
- **Entinostat Treatment:** Add **entinostat** to culture media shortly after transduction. Dose and timing require optimization (e.g., 0.5 - 1.0 μM , continuous or pulsed) [6].
- **Functional Assays:** Use co-culture assays with CD138-positive myeloma target cells (e.g., MM1.S) to confirm that sustained CAR expression translates to enhanced cytotoxic killing [6].

Troubleshooting Common Issues

- No Change in MDSC Numbers, But Still Effective: A successful response may not always show reduced MDSC numbers. Focus on functional assays, like measuring their ability to suppress T-cell proliferation, as **entinostat** can impair MDSC function without depleting them [2].
- Inconsistent CAR Expression Enhancement: This is likely due to **promoter choice**. **Entinostat**'s effect on transgene expression is highly promoter-dependent. If using a non-CMV promoter (e.g., EF-1 α , PGK), you may not see the benefit. Consider switching to a CMV-driven construct [6].
- Lack of Antitumor Efficacy in Vivo: **Entinostat**'s efficacy is more robust in **immunocompetent** models. Confirm that your in vivo model has an intact immune system, as its effect is significantly diminished in NSG or other immunodeficient mice [1].

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